molecular formula C11H18N4O B13973636 2-(Diethylamino)-N-hydroxy-6-methyl-isonicotinamidine

2-(Diethylamino)-N-hydroxy-6-methyl-isonicotinamidine

Cat. No.: B13973636
M. Wt: 222.29 g/mol
InChI Key: SQGGNKYULHEZOX-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-hydroxy-6-methyl-isonicotinamidine is a chemical compound that belongs to the class of isonicotinamidines It is characterized by the presence of a diethylamino group, a hydroxy group, and a methyl group attached to an isonicotinamidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)-N-hydroxy-6-methyl-isonicotinamidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyl-isonicotinic acid and diethylamine.

    Formation of Isonicotinamidine: The 6-methyl-isonicotinic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with diethylamine to form the isonicotinamidine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Diethylamino)-N-hydroxy-6-methyl-isonicotinamidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.

    Biological Studies: It is used in biological research to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-hydroxy-6-methyl-isonicotinamidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    2-(Diethylamino)-N-hydroxy-isonicotinamidine: Lacks the methyl group, which may affect its chemical properties and biological activity.

    2-(Diethylamino)-N-hydroxy-4-methyl-isonicotinamidine: The position of the methyl group is different, leading to variations in reactivity and applications.

    2-(Diethylamino)-N-hydroxy-6-methyl-benzamidine: The isonicotinamidine backbone is replaced with a benzamidine structure, altering its chemical behavior.

Uniqueness: 2-(Diethylamino)-N-hydroxy-6-methyl-isonicotinamidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(diethylamino)-N'-hydroxy-6-methylpyridine-4-carboximidamide

InChI

InChI=1S/C11H18N4O/c1-4-15(5-2)10-7-9(11(12)14-16)6-8(3)13-10/h6-7,16H,4-5H2,1-3H3,(H2,12,14)

InChI Key

SQGGNKYULHEZOX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CC(=C1)C(=NO)N)C

Origin of Product

United States

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